molecular formula C31H46N8O11 B049848 Sgvvaa-nitroanilide CAS No. 115700-57-7

Sgvvaa-nitroanilide

Cat. No.: B049848
CAS No.: 115700-57-7
M. Wt: 706.7 g/mol
InChI Key: WBDGGLSTSBMUNK-KUSQARDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays. It is composed of a sequence of amino acids: succinylglutaminyl, valyl, valyl, alanyl, alanine, and a 4-nitroanilide group. This compound is particularly useful in the study of protease activity, as the cleavage of the peptide bond releases the 4-nitroaniline moiety, which can be quantitatively measured.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers.

Industrial Production Methods

In an industrial setting, the production of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the amino acids releases the 4-nitroaniline group, which can be detected spectrophotometrically.

Common Reagents and Conditions

    Proteases: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used to catalyze the hydrolysis of the peptide bond.

    Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl.

Major Products

The major product of the hydrolysis reaction is 4-nitroaniline, which can be quantitatively measured to determine the activity of the protease.

Scientific Research Applications

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is widely used in scientific research for the following applications:

    Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of various proteases.

    Medicine: It helps in the screening of protease inhibitors, which are potential therapeutic agents for diseases such as cancer and HIV.

    Industry: The compound is used in quality control assays to ensure the activity of protease enzymes in industrial processes.

Mechanism of Action

The mechanism of action of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide involves its cleavage by proteases. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, releasing the 4-nitroaniline group. This release can be monitored spectrophotometrically, providing a measure of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: Another peptide substrate used to measure elastase activity.

    Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used to study chymotrypsin activity.

Uniqueness

Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteases. Its ability to release 4-nitroaniline upon cleavage allows for easy and accurate measurement of enzyme activity.

Properties

CAS No.

115700-57-7

Molecular Formula

C31H46N8O11

Molecular Weight

706.7 g/mol

IUPAC Name

4-[[(2S)-5-amino-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C31H46N8O11/c1-15(2)25(30(47)34-18(6)28(45)38-27(44)17(5)33-19-7-9-20(10-8-19)39(49)50)37-31(48)26(16(3)4)36-29(46)21(11-12-22(32)40)35-23(41)13-14-24(42)43/h7-10,15-18,21,25-26,33H,11-14H2,1-6H3,(H2,32,40)(H,34,47)(H,35,41)(H,36,46)(H,37,48)(H,42,43)(H,38,44,45)/t17-,18-,21-,25-,26-/m0/s1

InChI Key

WBDGGLSTSBMUNK-KUSQARDDSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O

Key on ui other cas no.

115700-57-7

Synonyms

SGVVAA-nitroanilide
succinyl-Gln-Val-Val-Ala-Ala-p-nitroanilide
succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide

Origin of Product

United States

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